molecular formula C18H20N6O3 B14935607 N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide

N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B14935607
M. Wt: 368.4 g/mol
InChI Key: UBEMYDATXVAJSC-UHFFFAOYSA-N
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Description

N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a morpholinoethoxy group attached to a phenyl ring, which is further connected to a tetraazolo-pyridine core. The presence of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholinoethoxy Intermediate: The initial step involves the reaction of 2-chloroethanol with morpholine to form 2-(2-morpholinoethoxy)ethanol.

    Attachment to Phenyl Ring: The morpholinoethoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction, yielding 2-(2-morpholinoethoxy)phenol.

    Cyclization to Tetraazolo-Pyridine: The phenol derivative undergoes cyclization with appropriate reagents to form the tetraazolo-pyridine core.

    Formation of Carboxamide: Finally, the carboxamide group is introduced through an amidation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-MORPHOLINOETHOXY)PHENYL]PYRIDINE-6-CARBOXAMIDE: Lacks the tetraazolo group, resulting in different chemical and biological properties.

    N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TRIAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE: Similar structure but with a triazolo ring instead of a tetraazolo ring.

Uniqueness

N-[2-(2-MORPHOLINOETHOXY)PHENYL][1,2,3,4]TETRAAZOLO[1,5-A]PYRIDINE-6-CARBOXAMIDE is unique due to the presence of the tetraazolo-pyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(2-morpholin-4-ylethoxy)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H20N6O3/c25-18(14-5-6-17-20-21-22-24(17)13-14)19-15-3-1-2-4-16(15)27-12-9-23-7-10-26-11-8-23/h1-6,13H,7-12H2,(H,19,25)

InChI Key

UBEMYDATXVAJSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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